4-Fluoro-3-methanesulfonamidobenzoic acid
Overview
Description
4-Fluoro-3-methanesulfonamidobenzoic acid is a chemical compound with the CAS Number: 1184452-50-3 . It has a molecular weight of 233.22 and is primarily used in scientific experiments, specifically in the field of pharmaceutical research.
Molecular Structure Analysis
The IUPAC name for this compound is 4-fluoro-3-[(methylsulfonyl)amino]benzoic acid . The InChI code is 1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
4-Fluoro-3-methanesulfonamidobenzoic acid is a chemical compound that, while not directly highlighted in the available literature, is related to research involving fluorinated compounds, methanesulfonamide derivatives, and their applications in various scientific fields. The following paragraphs provide insights into the applications and methodologies that are closely related to the chemical structure and functionalities of this compound, based on available research findings.
Environmental Biodegradation and Methanogenesis
Research on fluorinated compounds, such as 3-fluorobenzoic acid, has provided evidence for their use in studying the biodegradation pathways of aromatic compounds in methanogenic consortia. For example, studies demonstrate that certain fluorinated benzoates can be used to trace the anaerobic degradation pathways of m-cresol, revealing insights into environmental bioremediation processes and the microbial conversion of pollutants to methane (Londry & Fedorak, 1993).
Materials Science and Gas Separation
In materials science, fluorinated compounds are utilized in the development of metal-organic frameworks (MOFs) with specific pore sizes for selective gas/vapor separation. This research leverages the properties of fluorinated benzoic acids to modulate MOF structures for enhanced separation efficiency, highlighting their significance in designing advanced materials for energy and environmental applications (Xue et al., 2015).
Biochemical and Medical Research
Fluorinated benzoic acids and their derivatives are pivotal in biochemical studies, including the development of fluorescent markers for biological research. For instance, derivatives of benzoic acids, including those with sulfonamide groups, have been synthesized for use in fluorescent labeling, enabling the detection and analysis of biological processes with high specificity and sensitivity (Kauffman & Bajwa, 1993).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets to facilitate the formation of carbon–carbon bonds.
Biochemical Pathways
It is likely that the compound plays a role in the Suzuki–Miyaura coupling reaction pathway, contributing to the formation of carbon–carbon bonds .
Properties
IUPAC Name |
4-fluoro-3-(methanesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRDLCOJNODCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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